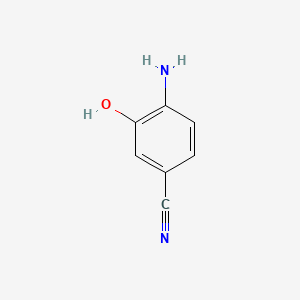

4-Amino-3-hydroxybenzonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-amino-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZPOGZBKIWMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436597 | |

| Record name | 4-amino-3-hydroxy-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55586-26-0 | |

| Record name | 4-amino-3-hydroxy-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-3-hydroxybenzonitrile: A Versatile Scaffold in Chemical and Pharmaceutical Research

This guide provides a comprehensive technical overview of 4-Amino-3-hydroxybenzonitrile, a key chemical intermediate with significant potential in organic synthesis and drug discovery. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, spectroscopic profile, and its role as a precursor to bioactive compounds.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 55586-26-0) is an aromatic nitrile distinguished by its trifunctional nature, incorporating a nitrile, a hydroxyl, and an amino group on a benzene ring.[1] This unique arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing (nitrile) groups imparts a distinct reactivity profile, making it a valuable building block for the synthesis of a diverse array of heterocyclic compounds and complex molecular architectures.[2] Its structural attributes position it as a desirable starting material in the development of novel therapeutic agents, particularly in the synthesis of enzyme inhibitors.[2]

Molecular Structure and Physicochemical Properties

The chemical identity and fundamental properties of this compound are summarized below, providing a foundational understanding of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 55586-26-0 | [1] |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)O)N | [1] |

| InChI Key | HKZPOGZBKIWMPO-UHFFFAOYSA-N | [1] |

| Appearance | White to pale yellow crystalline powder | [3] |

| Topological Polar Surface Area | 70 Ų | [1] |

| Predicted XLogP3 | 0.6 | [1] |

The molecule's planarity, coupled with the potential for hydrogen bonding from the amino and hydroxyl groups, influences its solid-state packing and solubility characteristics. The nitrile group, a potent hydrogen bond acceptor, further contributes to its interaction profile with biological macromolecules.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the modification of a substituted benzonitrile precursor. While multiple pathways exist, a representative synthesis is outlined below, based on procedures for analogous compounds and information from patent literature.[4][5] This multi-step process highlights the chemical logic underpinning its construction.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established chemical transformations for similar molecules.[5] Researchers should optimize conditions for their specific laboratory setup.

Step 1: Nitration of 4-Acetamidobenzonitrile

-

To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice-salt bath.

-

Slowly add 4-acetamidobenzonitrile while maintaining the temperature below 10 °C.

-

In a separate flask, dissolve potassium nitrate in a minimal amount of concentrated sulfuric acid.

-

Add the potassium nitrate solution dropwise to the 4-acetamidobenzonitrile solution, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture at 5-10 °C for 2-3 hours.

-

Pour the reaction mixture onto crushed ice, which will precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield 4-acetamido-3-nitrobenzonitrile.

Causality: The use of a strong acid like sulfuric acid is essential to generate the nitronium ion (NO₂⁺) from potassium nitrate, which acts as the electrophile. The acetamido group is an ortho-, para-director, and the para position is blocked, directing the nitration to the ortho position. The low temperature is critical to control the rate of this highly exothermic reaction and prevent side reactions.

Step 2: Hydrolysis to 4-Amino-3-nitrobenzonitrile

-

Suspend the 4-acetamido-3-nitrobenzonitrile in a solution of aqueous hydrochloric acid (e.g., 4N HCl).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 4-amino-3-nitrobenzonitrile.[6]

Causality: The acidic conditions facilitate the hydrolysis of the amide protecting group, regenerating the free amine. Refluxing provides the necessary energy to overcome the activation barrier for this hydrolysis.

Step 3 & 4: Diazotization and Hydroxylation

-

Dissolve the 4-amino-3-nitrobenzonitrile in an aqueous solution of sulfuric acid and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

-

Gently heat the solution of the diazonium salt. The diazonium group is replaced by a hydroxyl group, with the evolution of nitrogen gas.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Causality: The diazotization reaction converts the primary amino group into a good leaving group (N₂). Subsequent heating in an aqueous medium allows for nucleophilic substitution by water to introduce the hydroxyl group.

Spectroscopic Characterization

Accurate characterization of this compound is paramount for its use in further synthetic applications. Below are the expected spectroscopic signatures based on its chemical structure.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

| O-H stretch (hydroxyl) | 3600-3200 | Broad |

| N-H stretch (primary amine) | 3500-3300 | Two sharp bands |

| C≡N stretch (nitrile) | 2260-2220 | Sharp, medium to strong intensity[7] |

| C=C stretch (aromatic) | 1600-1450 | Multiple bands |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule. Predicted chemical shifts are presented below.

¹H NMR (Proton NMR):

-

Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and doublets of doublets in the region of δ 6.5-7.5 ppm. The exact splitting pattern will depend on the coupling constants between the adjacent protons.

-

Amino Protons (-NH₂): A broad singlet is expected, typically in the range of δ 4.0-5.5 ppm, the chemical shift of which is solvent and concentration-dependent.

-

Hydroxyl Proton (-OH): A broad singlet, also dependent on solvent and concentration, is expected, which could appear over a wide range (δ 5.0-9.0 ppm).

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the electron-donating -OH and -NH₂ groups will be shielded (appear at a lower ppm value), while the carbon attached to the electron-withdrawing -CN group will be deshielded (higher ppm value).

-

Nitrile Carbon (-C≡N): A characteristic signal is expected in the range of δ 115-125 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 134.0480, corresponding to the molecular formula C₇H₆N₂O.[1]

-

Predicted Fragmentation: Common fragmentation pathways may involve the loss of HCN (m/z = 27) or CO (m/z = 28). Predicted collision cross-section data for various adducts are also available.[8]

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of this compound makes it a strategic starting material for the synthesis of various biologically active molecules, particularly enzyme inhibitors.

Precursor to Farnesyltransferase Inhibitors

Farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of Ras proteins.[9] The farnesylation of Ras is essential for its localization to the cell membrane and its subsequent role in signal transduction pathways that control cell growth and differentiation.[2][9] Dysregulation of Ras signaling is a hallmark of many cancers, making FTase an attractive target for anticancer drug development.[9]

Derivatives of this compound have been investigated as farnesyltransferase inhibitors.[2] The nitrile group can act as a key pharmacophore, participating in hydrogen bonding interactions within the active site of the enzyme. The amino and hydroxyl groups provide convenient handles for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. For instance, complex benzonitrile-containing compounds have been synthesized and shown to be potent FTIs.[10][11]

Caption: Role of Farnesyltransferase Inhibitors in the Ras Signaling Pathway.

Scaffold for 5-Lipoxygenase Inhibitors

The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[12][13] Inhibition of 5-LOX is a validated therapeutic strategy for inflammatory diseases such as asthma.[14] The structural features of this compound, particularly the phenol moiety, are found in some classes of 5-LOX inhibitors. This makes it a valuable scaffold for the design and synthesis of novel anti-inflammatory agents. The amino and nitrile groups offer sites for chemical elaboration to explore structure-activity relationships and develop potent and selective 5-LOX inhibitors.

Caption: Inhibition of the 5-Lipoxygenase Pathway.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate of significant value to the research and development community, particularly in the fields of medicinal chemistry and organic synthesis. Its trifunctional nature provides a versatile platform for the creation of complex molecules with diverse biological activities. As a precursor to potent enzyme inhibitors, it holds promise for the development of novel therapeutics targeting cancer and inflammatory diseases. This guide has provided a technical foundation for understanding and utilizing this important building block, from its synthesis and characterization to its potential applications in drug discovery.

References

- PubMed. (n.d.). Farnesyltransferase inhibitors and anti-Ras therapy.

- PubMed. (2003, April 7). Synthesis and biological evaluation of 4-[3-biphenyl-2-yl-1-hydroxy-1-(3-methyl-3H-imidazol-4-yl)-prop-2-ynyl]-1-yl-benzonitrile as novel farnesyltransferase inhibitor.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10197719, this compound.

- PubMed. (2003, November 3). Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor.

- PubMed. (1991). 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones.

- National Center for Biotechnology Information. (2012, August 16). Leukotriene biosynthetic enzymes as therapeutic targets. PMC.

- ResearchGate. (n.d.). Leukotriene synthesis pathway 5-LOX-5-lipoxygenase;....

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137566, 4-Amino-3-hydroxybenzoic acid.

- Google Patents. (n.d.). EP0745585A1 - Process for the preparation of amino and hydroxybenzonitriles.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 271258, 3-Amino-4-hydroxybenzonitrile.

- ResearchGate. (n.d.). IC50 values and confidence intervals of the 5-lipoxygenase inhibitors....

- ResearchGate. (n.d.). IC 50 values obtained from in vitro 5-lipoxygenase inhibition assay for....

- PubChemLite. (n.d.). This compound (C7H6N2O).

- National Center for Biotechnology Information. (2020, December 1). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PMC.

- Google Patents. (n.d.). CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

- NIST. (n.d.). Benzonitrile, 3-hydroxy-.

- PubMed. (1990, August 1). 5-lipoxygenase inhibitory activity of zileuton.

- PrepChem. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile.

- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.

- PrepChem. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid.

- ChemSynthesis. (2025, May 20). 2-amino-3-ethyl-4-hydroxybenzonitrile.

- ResearchGate. (n.d.). Synthesis of 4-amino-3-nitrobenzaldehyde.

- Eureka | Patsnap. (n.d.). Preparation method of aminobenzonitrile.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C7H6N2O | CID 10197719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-Amino-3-nitrobenzonitrile 98 6393-40-4 [sigmaaldrich.com]

- 7. Non-thiol farnesyltransferase inhibitors: N-(4-acylamino-3-benzoylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C7H6N2O) [pubchemlite.lcsb.uni.lu]

- 9. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase | MDPI [mdpi.com]

- 12. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Amino-3-hydroxybenzonitrile: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Amino-3-hydroxybenzonitrile, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and applications, grounded in established scientific principles.

Introduction: Unveiling a Key Building Block

This compound, identified by the CAS number 55586-26-0, is an aromatic organic compound featuring a benzene ring substituted with amino, hydroxyl, and nitrile functional groups.[1] Its unique trifunctional nature makes it a valuable precursor in the synthesis of a wide array of more complex molecules, particularly heterocyclic scaffolds of interest in drug discovery.[2] The strategic positioning of these functional groups—an amino group at position 4, a hydroxyl group at position 3, and a nitrile group at position 1—imparts a distinct reactivity profile, making it a subject of interest for synthetic and medicinal chemists.

Molecular Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a foundational understanding of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 55586-26-0 | [1] |

| Appearance | White solid (predicted) | [2] |

| Density | 1.3 ± 0.1 g/cm³ | |

| InChI | 1S/C7H6N2O/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,9H2 | [1] |

| SMILES | C1=CC(=C(C=C1C#N)O)N | [1] |

Synthesis of this compound: A Strategic Approach

A robust and scalable synthesis of this compound is crucial for its utilization in research and development. A common and logical synthetic route involves a multi-step process starting from a readily available precursor, 4-acetamidobenzonitrile. This pathway leverages well-established organic transformations, ensuring a reliable supply of the target molecule.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a laboratory-scale synthesis of this compound. This procedure is a composite of established methodologies for similar transformations and should be adapted and optimized based on laboratory conditions.

Step 1: Nitration of 4-Acetamidobenzonitrile

-

To a stirred solution of 4-acetamidobenzonitrile in concentrated sulfuric acid, cooled to 0-5 °C, slowly add potassium nitrate.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the reaction mixture at low temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield 4-acetamido-3-nitrobenzonitrile.

Step 2: Hydrolysis of 4-Acetamido-3-nitrobenzonitrile

-

Reflux the 4-acetamido-3-nitrobenzonitrile from the previous step in an aqueous solution of a strong acid, such as hydrochloric acid.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-amino-3-nitrobenzonitrile.

Step 3: Selective Reduction of 4-Amino-3-nitrobenzonitrile

-

Rationale for Selective Reduction: A critical step in this synthesis is the selective reduction of the nitro group in the presence of a nitrile. The nitrile group is also susceptible to reduction, which would lead to the corresponding benzylamine, an undesired byproduct. Therefore, choosing a chemoselective reducing agent is paramount. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in the presence of an acid are effective for this transformation, as they preferentially reduce aromatic nitro groups while leaving the nitrile intact.

-

Suspend 4-amino-3-nitrobenzonitrile in a suitable solvent, such as ethanol or a mixture of ethanol and hydrochloric acid.

-

Add an excess of a reducing agent, for example, tin(II) chloride dihydrate.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and carefully neutralize with a strong base (e.g., concentrated sodium hydroxide solution) until the tin salts precipitate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford pure this compound.

Spectroscopic Characterization: Elucidating the Molecular Structure

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a detailed picture of its molecular structure.

¹H NMR Spectroscopy

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found, a patent describing its synthesis provides the following data in DMSO-d₆: δ 7.0 (d, J=8.0 Hz, 1H), 6.9 (s, 1H), 6.65 (d, J=8.0 Hz, 1H). This pattern is consistent with a trisubstituted benzene ring.

¹³C NMR Spectroscopy (Predicted)

Predicting the ¹³C NMR spectrum can provide valuable guidance for experimental analysis. The chemical shifts are influenced by the electronic effects of the substituents.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 (-CN) | ~110-120 | Quaternary carbon attached to the electron-withdrawing nitrile group. |

| C2 | ~115-125 | Aromatic CH ortho to the nitrile group. |

| C3 (-OH) | ~145-155 | Aromatic carbon bearing the hydroxyl group, significantly deshielded. |

| C4 (-NH₂) | ~140-150 | Aromatic carbon bearing the amino group, deshielded. |

| C5 | ~110-120 | Aromatic CH ortho to the amino group. |

| C6 | ~125-135 | Aromatic CH meta to the amino and hydroxyl groups. |

| -CN | ~118-125 | Nitrile carbon, typically in this region. |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |

| N-H (amino) | 3300-3500 (two bands) | Asymmetric and symmetric stretching |

| C≡N (nitrile) | 2220-2260 (sharp, medium) | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-O (hydroxyl) | 1200-1300 | Stretching |

| C-N (amino) | 1250-1350 | Stretching |

The presence of a sharp, medium-intensity peak around 2230 cm⁻¹ is a strong indicator of the nitrile functionality.[3] The broad O-H and distinct N-H stretching bands in the higher wavenumber region would confirm the presence of the hydroxyl and amino groups, respectively.

Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 134. Key fragmentation patterns could involve the loss of HCN (m/z = 107), CO (m/z = 106), and subsequent cleavages of the aromatic ring. The fragmentation will be directed by the functional groups, with initial cleavage often occurring at or near the site of the radical cation.

Applications in Drug Discovery: A Scaffold for Bioactive Molecules

The trifunctional nature of this compound makes it an attractive starting material for the synthesis of various heterocyclic compounds and other molecular scaffolds with potential therapeutic applications. Its derivatives have been investigated for their roles as inhibitors of key enzymes implicated in disease pathways.

Precursor to Farnesyltransferase Inhibitors

Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to certain proteins, including the Ras protein.[4] Aberrant Ras signaling is a hallmark of many cancers, making FTase a compelling target for anticancer drug development.[4] While specific inhibitors synthesized directly from this compound are not extensively documented in publicly available literature, the analogous 4-aminobenzonitrile core is a known component of potent farnesyltransferase inhibitors.[2][5][6] The presence of the additional hydroxyl group in this compound offers a potential site for further modification to enhance binding affinity and selectivity for the FTase active site.

Scaffold for 5-Lipoxygenase Inhibitors

The 5-lipoxygenase (5-LO) pathway is responsible for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in conditions such as asthma and other inflammatory diseases.[7][8] Consequently, inhibitors of 5-LO are of significant therapeutic interest. The structural features of this compound, particularly the presence of a phenol moiety, are found in some classes of 5-LO inhibitors. This makes it a promising starting point for the design and synthesis of novel 5-LO inhibitors.

Synthesis of Bioactive Urea Derivatives

A notable application of this compound is in the synthesis of urea derivatives, which are a prominent class of compounds in medicinal chemistry with a wide range of biological activities. The amino group of this compound can readily react with isocyanates to form N,N'-disubstituted ureas.

A specific example is the synthesis of N-(4-cyano-2-hydroxyphenyl)-N'-(2-bromophenyl)urea, a compound with potential therapeutic applications. A patent for this compound outlines a synthetic procedure where this compound is reacted with 2-bromophenyl isocyanate.

Experimental Protocol: Synthesis of N-(4-cyano-2-hydroxyphenyl)-N'-(2-bromophenyl)urea

-

Dissolve this compound in a suitable aprotic solvent, such as acetonitrile.

-

Add a base, for example, piperidine, to the solution.

-

To the stirred solution, add 2-bromophenyl isocyanate.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Isolate the product by filtration or by removing the solvent under reduced pressure and purifying the residue by chromatography.

The resulting urea derivative can then be evaluated for its biological activity, for instance, as an enzyme inhibitor.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

This compound is a chemical intermediate with considerable, yet not fully explored, potential. Its trifunctional nature provides a versatile platform for the synthesis of a diverse range of complex molecules. While its application as a precursor for farnesyltransferase and 5-lipoxygenase inhibitors is promising, further research is needed to fully elucidate its structure-activity relationships in these and other biological targets. The development of more efficient and scalable synthetic routes will also be crucial for its broader application in drug discovery and materials science. As our understanding of disease pathways deepens, versatile building blocks like this compound will undoubtedly play an increasingly important role in the development of novel therapeutics.

References

- PubMed. (2003, November 3). Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor. Bioorganic & Medicinal Chemistry Letters.

- PubMed. (2003, April 7). Synthesis and biological evaluation of 4-[3-biphenyl-2-yl-1-hydroxy-1-(3-methyl-3H-imidazol-4-yl)-prop-2-ynyl]-1-yl-benzonitrile as novel farnesyltransferase inhibitor. Bioorganic & Medicinal Chemistry Letters.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- PubMed. (1995, July 1). 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones. Journal of Medicinal Chemistry.

- National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central.

- Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation.

- National Center for Biotechnology Information. (2019, September 1). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PubMed Central.

- Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- ResearchGate. (2020, August 6). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives.

- National Center for Biotechnology Information. (2018, November 28). An overview on natural farnesyltransferase inhibitors for efficient cancer therapy. PubMed Central.

- University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts.

- PubMed. (2020, September 15). Structure-based design, semi-synthesis and anti-inflammatory activity of tocotrienolic amides as 5-lipoxygenase inhibitors. European Journal of Medicinal Chemistry.

- PubMed. (2019, September 1). 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach. Bioorganic & Medicinal Chemistry.

- National Center for Biotechnology Information. (2021, November 29). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. PubMed Central.

- ResearchGate. (2020, August 4). Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides.

- Chemistry LibreTexts. (2021, January 29). Interpreting C-13 NMR Spectra.

- Chemistry LibreTexts. (2020, August 29). Mass Spectrometry - Fragmentation Patterns.

- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.

- National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-hydroxy-. NIST Chemistry WebBook.

- ResearchGate. (n.d.). Summary of the proposed fragmentation pathways for compounds 3a and 4a....

- PubMed. (2012, June 1). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry.

- ResearchGate. (2019, June 1). 5-Lipoxygenase inhibitors under clinical development.

- National Center for Biotechnology Information. (2021, December 12). Isocyanate-based multicomponent reactions. PubMed Central.

- YouTube. (2021, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.

- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.

- PubMed. (2000, May 1). Reactions of 4 methylphenyl isocyanate with amino acids. Journal of Analytical Toxicology.

- National Center for Biotechnology Information. (n.d.). 3-Amino-4-hydroxybenzonitrile. PubChem.

- ResearchGate. (n.d.). Reactions carried out between the isocyanate groups with (A) amino....

Sources

- 1. This compound | C7H6N2O | CID 10197719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 4-[3-biphenyl-2-yl-1-hydroxy-1-(3-methyl-3H-imidazol-4-yl)-prop-2-ynyl]-1-yl-benzonitrile as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of hydroxyproline-derived isoprenyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-based design, semi-synthesis and anti-inflammatory activity of tocotrienolic amides as 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Multifunctional Aromatic Building Block

An In-Depth Technical Guide to 4-Amino-3-hydroxybenzonitrile

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials and intermediates is paramount to the successful development of novel molecular entities. This compound is a substituted aromatic compound that presents a unique and valuable convergence of three distinct functional groups: a nitrile, a phenol, and an aniline. This trifunctionality provides a versatile chemical handle for a wide array of synthetic transformations, making it a significant precursor for complex heterocyclic scaffolds and pharmacologically active agents.[1] Its structure, featuring both electron-donating (amino, hydroxyl) and electron-withdrawing (cyano) groups, creates a unique electronic environment that governs its reactivity and utility.[1] This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, key applications, and essential safety information for researchers and drug development professionals.

Part 1: Chemical Identity and Nomenclature

Correctly identifying a chemical compound through its various naming conventions is the first step in any rigorous scientific endeavor. The IUPAC name provides a systematic and unambiguous descriptor, while synonyms are crucial for comprehensive literature and database searches.

IUPAC Name: this compound[1][2]

Common Synonyms and Identifiers:

| Name / Identifier | Type |

| 55586-26-0 | CAS Number |

| 2-Amino-5-cyanophenol | Synonym |

| 3-Hydroxy-4-aminobenzonitrile | Synonym |

| Benzonitrile, 4-amino-3-hydroxy- | Synonym |

| o-Hydroxy-p-cyanoaniline | Synonym |

| 2-Hydroxy-4-cyanoaniline | Synonym |

| C₇H₆N₂O | Molecular Formula |

| HKZPOGZBKIWMPO-UHFFFAOYSA-N | InChIKey |

Source: Compiled from PubChem and other chemical supplier databases.[2]

Caption: 2D Chemical Structure of this compound.

Part 2: Physicochemical Properties

Understanding the physical properties of a compound is essential for designing experiments, including reaction setup, purification, and formulation.

| Property | Value | Source |

| Molecular Weight | 134.14 g/mol | PubChem[1][2] |

| Appearance | White solid | Smolecule[1] |

| Density | 1.3 ± 0.1 g/cm³ | Smolecule[1] |

| Molecular Formula | C₇H₆N₂O | PubChem[1][2] |

| XLogP3 | 0.6 | PubChem[2] |

| Solubility | Soluble in various organic solvents | Smolecule[1] |

Part 3: Synthesis Methodology

The synthesis of this compound often requires careful manipulation of protecting groups to manage the reactivity of the amino and hydroxyl functionalities. A common and effective strategy involves the deprotection of a carbamate-protected precursor.

Scientific Rationale: The use of a tert-butyloxycarbonyl (Boc) protecting group for the amine, in the form of 1,1-dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate, is a strategic choice. The Boc group is stable under a variety of reaction conditions but can be removed cleanly under acidic conditions. Trifluoroacetic acid (TFA) is an ideal reagent for this purpose; it is a strong acid that effectively cleaves the Boc group at low to ambient temperatures, and its volatility simplifies its removal from the reaction mixture post-synthesis. Dichloromethane (CH₂Cl₂) is selected as the solvent for its inertness and its ability to dissolve the starting material while allowing the product salt to be easily handled.

Caption: Workflow for the synthesis of this compound via deprotection.

Experimental Protocol: Synthesis of this compound, Trifluoroacetic Acid Salt

This protocol is adapted from established patent literature, providing a reliable method for laboratory-scale synthesis.[3]

-

Reaction Setup: In a suitable reaction vessel, suspend 1,1-dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate (1.0 eq, e.g., 24 g, 0.102 mol) in dichloromethane (CH₂Cl₂, approx. 40 mL per gram of starting material, e.g., 1000 mL).

-

Cooling: Place the vessel in an ice bath and cool the suspension to 0 °C with stirring.

-

Deprotection: Add trifluoroacetic acid (TFA) (approx. 12 eq, e.g., 100 mL, 1.29 mol) to the cold suspension in a single portion.

-

Reaction: Stir the solution vigorously for 30 minutes at 0 °C.

-

Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4 hours.

-

Isolation (Post-Reaction Work-up): The product, as the trifluoroacetic acid salt, can be isolated by removing the solvent and excess TFA under reduced pressure. Further purification can be achieved by recrystallization or chromatography as needed. The resulting salt is often used directly in subsequent reactions.[3]

Part 4: Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate.[1] The distinct reactivity of its three functional groups can be selectively addressed to build molecular complexity.

-

Pharmaceutical Precursor: This compound is a key building block in the synthesis of targeted therapeutics. Notably, it has been utilized in the development of farnesyltransferase inhibitors and 5-lipoxygenase inhibitors, classes of drugs investigated for anticancer and anti-inflammatory applications, respectively.[1]

-

Role of the Nitrile Group: The nitrile (cyano) group is a highly valuable pharmacophore in modern drug design. It is relatively robust metabolically and can act as a bioisostere for other functional groups, such as a carbonyl group, by serving as a hydrogen bond acceptor.[4] This ability to modulate pharmacokinetic properties and participate in key binding interactions makes nitrile-containing scaffolds like this one particularly attractive.[4][5]

-

Heterocyclic Chemistry: The ortho-amino phenol structure is a classic precursor for the synthesis of benzoxazoles and other related heterocyclic systems, which are privileged scaffolds in medicinal chemistry known for a wide range of biological activities.[1]

Caption: Role of this compound as a versatile synthetic hub.

Part 5: Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are mandatory. This compound is classified as hazardous.

GHS Hazard Classification: [2][6]

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166(EU) or NIOSH (US) standards.[6]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Take off contaminated clothing immediately.[6][7]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] If exposure limits are exceeded, a full-face respirator may be required.[6]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[6][8]

-

If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.[6][8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Get medical help.[6]

Always consult the full Safety Data Sheet (SDS) from your supplier before handling this compound.

References

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Google Patents. (n.d.). CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile,98%.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

- Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile.

- ResearchGate. (2012, September). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643.

- Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

Sources

- 1. Buy this compound | 55586-26-0 [smolecule.com]

- 2. This compound | C7H6N2O | CID 10197719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents [patents.google.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. carlroth.com [carlroth.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Emergence of a Key Scaffold: A Technical Guide to 4-Amino-3-hydroxybenzonitrile

Introduction: In the landscape of modern medicinal chemistry, the strategic identification and utilization of versatile molecular scaffolds are paramount to the successful development of novel therapeutics. 4-Amino-3-hydroxybenzonitrile, a seemingly unassuming aromatic compound, has quietly emerged as a critical building block in the synthesis of a range of biologically active molecules. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and multifaceted applications of this important intermediate, tailored for researchers, scientists, and professionals in the field of drug development.

Foundational Understanding: Physicochemical Properties

This compound, also known by its synonym 2-amino-5-cyanophenol, is a crystalline solid with the molecular formula C₇H₆N₂O.[1][2] Its structure is characterized by a benzene ring substituted with amino, hydroxyl, and nitrile functional groups, which impart a unique combination of reactivity and potential for diverse chemical modifications.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 55586-26-0 | PubChem[2] |

| Molecular Weight | 134.14 g/mol | PubChem[2] |

| Molecular Formula | C₇H₆N₂O | PubChem[1][2] |

| SMILES | C1=CC(=C(C=C1C#N)O)N | PubChem[2] |

A Historical Perspective: From Obscurity to a Key Intermediate

While a definitive "discovery" paper pinpointing the first synthesis and characterization of this compound remains elusive in early chemical literature, its significance became prominent through patent literature focused on the development of novel therapeutics. Its journey from a chemical curiosity to a key intermediate is intrinsically linked to the quest for new drugs targeting inflammatory diseases.

A pivotal moment in its history was its identification as a crucial precursor for the synthesis of potent inhibitors of the Interleukin-8 (IL-8) receptor.[3] IL-8 is a chemokine that plays a central role in the recruitment and activation of neutrophils, making it a key driver of inflammation in various pathological conditions. The unique arrangement of the amino and hydroxyl groups on the benzonitrile core of this compound provided an ideal anchor for building more complex molecules capable of interacting with and blocking the IL-8 receptor.

The Art of Synthesis: Crafting the Core Scaffold

The preparation of this compound can be achieved through several synthetic routes, primarily involving the reduction of a nitro group precursor. The choice of methodology often depends on the desired scale, purity requirements, and available starting materials.

Synthesis via Reduction of a Nitro Precursor

A common and effective method involves the reduction of 4-hydroxy-3-nitrobenzonitrile. This approach offers a straightforward pathway to the target molecule.

Experimental Protocol: Reduction of 4-hydroxy-3-nitrobenzonitrile

This protocol is based on established methods for the reduction of aromatic nitro compounds.

Materials:

-

4-hydroxy-3-nitrobenzonitrile

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, or catalytic hydrogenation with H₂/Pd-C)

-

Hydrochloric acid (if using SnCl₂)

-

Sodium bicarbonate solution

-

Organic solvent (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-hydroxy-3-nitrobenzonitrile in a suitable solvent such as ethanol.

-

Addition of Reducing Agent:

-

Using Tin(II) chloride: Add an excess of Tin(II) chloride dihydrate to the solution, followed by the slow addition of concentrated hydrochloric acid.

-

Using Catalytic Hydrogenation: Suspend Palladium on carbon (5-10 mol%) in the solution and place the reaction vessel under a hydrogen atmosphere (balloon or hydrogenation apparatus).

-

-

Reaction:

-

For Tin(II) chloride: Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).

-

For Catalytic Hydrogenation: Stir the mixture vigorously at room temperature under a hydrogen atmosphere until the starting material is consumed (monitor by TLC).

-

-

Work-up:

-

For Tin(II) chloride: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

For Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.

Synthesis from 2-Methoxy-4-cyanoaniline

An alternative patented method involves the demethylation of 2-methoxy-4-cyanoaniline. This route provides another strategic approach to obtaining the desired phenolic hydroxyl group.[4]

Experimental Protocol: Demethylation of 2-Methoxy-4-cyanoaniline

This protocol is based on the procedure outlined in patent CA2341711A1.[4]

Materials:

-

2-Methoxy-4-cyanoaniline

-

Boron tribromide (BBr₃) solution in methylene chloride

-

Methylene chloride

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 2-methoxy-4-cyanoaniline in methylene chloride in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Addition of Demethylating Agent: Add a solution of boron tribromide in methylene chloride dropwise to the cooled solution over 20 minutes, ensuring the temperature is maintained below 5 °C.

-

Reaction: Continue stirring the reaction mixture at 0 °C for 2 hours.

-

Quenching: Slowly add 5% aqueous sodium bicarbonate solution to quench the reaction.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

pH Adjustment and Phase Separation: Adjust the pH of the aqueous phase to 7 with 1N HCl and separate the phases.

-

Washing and Drying: Wash the organic phase with water and saturated brine, then dry it over anhydrous magnesium sulfate.

-

Concentration: Concentrate the organic phase in vacuo to yield this compound (2-amino-5-cyanophenol) as a tan solid.[4]

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Accurate characterization of this compound is crucial for its use in synthesis. While a comprehensive set of publicly available spectra for the free base is limited, data for its trifluoroacetic acid salt is available in the patent literature.

¹H NMR (DMSO-d₆) of this compound Trifluoroacetic Acid Salt: [3]

-

δ 7.0 (d, J=8.0 Hz, 1H)

-

δ 6.9 (s, 1H)

-

δ 6.65 (d, J=8.0 Hz, 1H)

¹³C NMR (DMSO-d₆) of 2-Amino-5-cyanophenol: [4]

-

δ 147.1

-

δ 137.2

-

δ 123.2

-

δ 114.7

-

δ 113.4

-

δ 106.2

-

δ 55.6 (This spectrum is from a related synthesis and may include solvent or impurity peaks)

The Role in Drug Discovery and Development: A Versatile Scaffold

The true value of this compound lies in its role as a versatile starting material for the synthesis of complex drug candidates. The strategic placement of its functional groups allows for the regioselective introduction of various pharmacophores.

Targeting Inflammatory Pathways: IL-8 Receptor Antagonists

As previously mentioned, a primary application of this compound is in the synthesis of IL-8 receptor antagonists. The amino group serves as a key handle for the introduction of urea or amide functionalities, which are often crucial for binding to the receptor. The adjacent hydroxyl group can participate in hydrogen bonding interactions within the receptor's binding pocket, enhancing affinity and selectivity.

Caption: Synthetic pathway from this compound to an IL-8 antagonist precursor.

Beyond Inflammation: A Scaffold for Diverse Targets

The utility of this compound extends beyond the realm of inflammation. Its structural motifs are found in precursors to inhibitors of other important biological targets. The combination of a hydrogen bond donor (hydroxyl), a nucleophilic center (amino), and a polar, linear nitrile group provides a rich platform for combinatorial library synthesis and lead optimization. For instance, derivatives have been explored for their potential as:

-

Anticancer agents: The benzonitrile scaffold can be incorporated into larger molecules designed to interact with specific kinases or other proteins implicated in cancer progression.

-

Antimicrobial compounds: The aromatic nature and functional group array can be modified to target essential enzymes or cellular processes in bacteria and fungi.

Future Directions and Conclusion

This compound stands as a testament to the importance of fundamental building blocks in the intricate process of drug discovery. While its history may be rooted in the specific context of IL-8 modulation, its future applications are likely to be far more diverse. The continued exploration of new synthetic methodologies to access this and related scaffolds, coupled with innovative medicinal chemistry approaches, will undoubtedly lead to the discovery of novel therapeutic agents for a wide range of diseases. This in-depth guide serves as a foundational resource for scientists and researchers poised to harness the potential of this versatile chemical entity.

References

- Process for making 2-amino-5-cyanophenol. CA2341711A1.

- An improved synthesis of 3-hydroxy-4-amino-benzonitrile. EP1107948A1.

- Preparation of 4-amino-3-hydroxybenzoic acid. PrepChem.com.

- Synthesis of 2-cyanophenol. PrepChem.com.

- This compound (C7H6N2O). PubChemLite.

- Process for making 2-amino-5-cyanophenol. EP1107943A1.

- This compound. PubChem.

- 3-Amino-4-hydroxybenzonitrile. PubChem.

- Synthesis of 2-amino-5-nitrophenol by two step process.

- Method for preparing 2-cyanophenol.

- 4-Amino-2-bromo-3-hydroxybenzonitrile. PubChem.

- Preparation of 4-bromobenzonitrile. PrepChem.com.

- Aminobenzisoxazoles are important scaffolds in medicinal chemistry. Organic Letters.

- Process for the preparation of p-hydroxybenzonitrile. US3259646A.

- Process for the preparation of amino and hydroxybenzonitriles. EP0745585A1.

- 4-Amino-3-hydroxybenzoic acid 97 2374-03-0. Sigma-Aldrich.

- Intermolecular Ritter-Type C–H Amination of Unactiv

- 4-Amino-3-nitrobenzonitrile, 98% | 6393-40-4. J&K Scientific.

- An In-depth Technical Guide to the Molecular Structure of 3-Amino-4-hydroxybenzonitrile. Benchchem.

- 3-Amino-4-hydroxybenzonitrile|RUO|Building Block. Benchchem.

- 4-Hydroxy-3-nitrobenzonitrile. PubChem.

- 767-00-0|4-Hydroxybenzonitrile|BLD Pharm.

Sources

- 1. PubChemLite - this compound (C7H6N2O) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C7H6N2O | CID 10197719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents [patents.google.com]

- 4. CA2341711A1 - Process for making 2-amino-5-cyanophenol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 4-Amino-3-hydroxybenzonitrile in Organic Solvents

Introduction

4-Amino-3-hydroxybenzonitrile is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring amino, hydroxyl, and nitrile functional groups, makes it a valuable precursor for the synthesis of various heterocyclic molecules, including potential farnesyltransferase and 5-lipoxygenase inhibitors.[2] The successful use of this intermediate in synthesis, purification, and formulation development is critically dependent on a thorough understanding of its solubility in various organic solvents.

This technical guide provides a comprehensive analysis of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination and application.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's properties is essential for predicting its solubility behavior.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₆N₂O[1]

-

Molecular Weight: 134.14 g/mol [1]

-

Appearance: Expected to be a solid powder at room temperature, likely off-white to tan, as is common for aminophenol derivatives.[3]

-

Key Functional Groups:

-

Amino Group (-NH₂): A primary amine that can act as a hydrogen bond donor and acceptor, and imparts basic character.

-

Hydroxyl Group (-OH): A phenolic group that is weakly acidic and can act as both a hydrogen bond donor and acceptor.

-

Nitrile Group (-C≡N): A polar group that primarily acts as a hydrogen bond acceptor.

-

The presence of multiple polar functional groups capable of hydrogen bonding is the single most important structural determinant of this compound's solubility.[4]

| Property | Value | Reference |

| Molecular Weight | 134.14 g/mol | [1] |

| Predicted XLogP3 | 0.6 | [1] |

| Predicted Boiling Point | 314.1 ± 37.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

The Theoretical Basis of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This means that solutes tend to dissolve in solvents with similar intermolecular forces. For this compound, the key interactions are:

-

Hydrogen Bonding: The -NH₂ and -OH groups can donate hydrogen bonds, while all three functional groups (-NH₂, -OH, -C≡N) can accept them. This predicts strong solubility in polar protic solvents (e.g., alcohols, water) and good solubility in polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO).

-

Dipole-Dipole Interactions: The polar nature of the functional groups, particularly the nitrile group, will contribute to favorable interactions with polar solvents.

-

Van der Waals Forces: The benzene ring provides a nonpolar surface area, allowing for weaker dispersion forces. This suggests some limited solubility in less polar solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the Hansen Solubility Parameter (HSP) model.[6][7] Every molecule is assigned three parameters:

-

δd: Energy from dispersion forces

-

δp: Energy from dipolar intermolecular forces

-

δh: Energy from hydrogen bonds

For a solvent to be effective, its HSP values should be close to those of the solute. While experimentally determined HSP values for this compound are not available, we can infer that its δp and particularly its δh values will be high, guiding the selection of suitable solvents.

Predicted Solubility Profile of this compound

While extensive experimental data is not publicly available, a predicted solubility profile can be constructed based on chemical principles and data from analogous compounds like 4-aminobenzonitrile.[4][8][9] It is anticipated that the compound will exhibit a clear preference for polar solvents.

| Solvent | Solvent Type | Predicted Solubility at 25°C | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Excellent hydrogen bond acceptor and highly polar; expected to be an excellent solvent. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, a strong hydrogen bond acceptor and highly polar. |

| Methanol | Polar Protic | High | Capable of both donating and accepting hydrogen bonds, making it highly compatible with the solute's functional groups. |

| Ethanol | Polar Protic | High | Similar to methanol, provides strong hydrogen bonding interactions. 4-aminobenzonitrile is known to be soluble in ethanol.[8] |

| Acetone | Polar Aprotic | Moderate to High | A good hydrogen bond acceptor. 4-aminobenzonitrile is soluble in acetone.[8] The hydroxyl group on our target molecule may further enhance this interaction. |

| Isopropanol | Polar Protic | Moderate | A good hydrogen bonding solvent, but increased steric hindrance and hydrocarbon character compared to methanol/ethanol may slightly reduce solubility. |

| Ethyl Acetate | Polar Aprotic | Low to Moderate | Can act as a hydrogen bond acceptor, but its overall polarity is lower than ketones and alcohols. Some solubility is expected. |

| Dichloromethane (DCM) | Polar Aprotic | Low | While polar, it is not a hydrogen bonding solvent. Solubility is expected to be limited. |

| Toluene | Nonpolar | Very Low | Lacks both strong polarity and hydrogen bonding capabilities. The nonpolar benzene ring may offer minimal interaction, but overall solubility will be poor. |

| Hexane | Nonpolar | Insoluble | Dominated by dispersion forces, which are insufficient to overcome the strong intermolecular forces within the this compound crystal lattice. |

Disclaimer: The quantitative values in this table are predictive estimates based on chemical principles and comparative data. For precise applications, experimental verification is mandatory.

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method .[10][11] This method is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for the shake-flask method of solubility determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., Ethanol, HPLC grade)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker with temperature control

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Analytical balance

-

Validated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Protocol:

-

Preparation of the Suspension:

-

Add an excess amount of solid this compound to a vial. An amount that is visibly in excess after dissolution is sufficient (e.g., 10-20 mg in 2 mL of solvent). The key is to ensure the solution becomes saturated with solid remaining.[10]

-

Precisely add a known volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials at a moderate speed (e.g., 150 rpm) for a predetermined period. For thermodynamic solubility, 24 to 48 hours is a common timeframe to ensure equilibrium is reached.[2]

-

Causality Check: A long equilibration time is crucial because dissolution is not instantaneous. This duration allows the system to move past potentially metastable states (like supersaturation) and reach the lowest energy state, which defines true thermodynamic equilibrium.[12]

-

-

Phase Separation (Self-Validation Step):

-

After equilibration, remove the vials and let them stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to allow excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the clear, particle-free filtrate into a clean vial.

-

Trustworthiness Check: This filtration step is critical. Failure to remove all particulate matter is the most common source of error, leading to an overestimation of solubility. The use of a fine-pore filter ensures only the dissolved compound is measured.

-

-

Quantification:

-

Prepare a stock solution of this compound of known concentration in the same solvent.

-

Create a calibration curve by making a series of dilutions from the stock solution and measuring their response on the analytical instrument (e.g., absorbance for UV-Vis, peak area for HPLC).

-

Dilute the filtrate from step 3 to fall within the linear range of the calibration curve.

-

Measure the response of the diluted filtrate and use the calibration curve to determine its concentration.

-

Back-calculate to find the concentration in the original, undiluted filtrate. This value is the solubility.

-

Factors Influencing Solubility

Several factors can significantly alter the measured solubility of this compound.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature.[12] This relationship can be leveraged during purification processes like recrystallization.

-

pH: The amino group is basic and the phenolic hydroxyl group is weakly acidic. In aqueous or protic organic solutions with varying pH, the ionization state of the molecule will change, drastically affecting solubility.[4] For instance, in an acidic medium, the amino group will be protonated to form a more soluble ammonium salt.

-

Solid State Form (Polymorphism): Organic molecules can often crystallize in multiple forms, known as polymorphs, which have different crystal lattice energies.[12] The most stable polymorph will always be the least soluble. It is crucial to characterize the solid form used in solubility experiments to ensure reproducibility.

-

Purity of the Solute: Impurities can either increase or decrease the apparent solubility of a compound. Using a highly purified starting material is essential for accurate measurements.

Logical Relationship: Solvent Polarity and Predicted Solubility

Caption: Predicted solubility based on solvent class and intermolecular forces.

Application: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, and it relies entirely on solubility principles. The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[13]

Selecting a Recrystallization Solvent

Based on the predicted solubility profile, polar protic solvents are excellent candidates for the recrystallization of this compound.

-

Good Candidates: Water, ethanol, or a mixture of the two. Aminophenols are often recrystallized from hot water.[13][14]

-

Procedure Outline:

-

Dissolve the crude solid in a minimal amount of the chosen solvent (e.g., hot ethanol/water) at its boiling point.

-

If colored impurities are present, they can be removed by adding a small amount of activated carbon and performing a hot filtration.

-

Allow the solution to cool slowly and undisturbed. As the temperature decreases, the solubility drops, and pure crystals of this compound will form.

-

Cool the mixture in an ice bath to maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Dry the purified crystals under vacuum.

-

A Note on Stability: Aminophenols can be susceptible to oxidation, which often results in discoloration (e.g., turning pink or brown).[14] Performing the recrystallization under an inert atmosphere (e.g., nitrogen) and avoiding prolonged exposure to high temperatures can mitigate this degradation.

Conclusion

This guide has provided a detailed technical framework for understanding and determining the solubility of this compound. While specific quantitative data remains to be experimentally established, the principles of intermolecular forces, supported by data from analogous structures, allow for a robust predictive model. The compound is expected to be highly soluble in polar solvents, particularly those capable of hydrogen bonding, such as alcohols, DMSO, and DMF. For researchers and developers, the provided shake-flask protocol offers a reliable, self-validating method to generate the precise data needed for process optimization, formulation, and further synthetic applications.

References

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- European Patent Office. (n.d.). Process for producing aminophenols - EP 0224625 A1. [Link]

- National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. PubMed Central. [Link]

- ScienceDirect. (n.d.).

- ResearchGate. (2024, December 28). How I can isolated/extracted 4-Aminophenol (as a precursor for paracetamol)

- Ningbo Inno Pharmchem Co.,Ltd. (2026, January 6). Exploring the Synthesis Pathways and Chemical Properties of 4-Aminobenzonitrile. [Link]

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Google Patents. (n.d.).

- Solubility of Things. (n.d.). 4-Aminobenzonitrile. [Link]

- National Center for Biotechnology Information. (n.d.). 4-Amino-3-hydroxybenzoic acid. PubChem. [Link]

- National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

- Unknown Source. (2023, August 31). SOLUBILITY OF ORGANIC COMPOUNDS.

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]

- Wikipedia. (n.d.). Hansen solubility parameter. [Link]

- National Center for Biotechnology Information. (n.d.).

- Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

- ResearchGate. (2025, August 9).

- Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

- SciSpace. (n.d.).

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

Sources

- 1. This compound | C7H6N2O | CID 10197719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.ws [chem.ws]

- 6. Solubility parameters (HSP) [adscientis.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Research Applications of 4-Amino-3-hydroxybenzonitrile: A Versatile Scaffolding for Novel Therapeutics

Introduction: Unveiling the Potential of a Multifunctional Aromatic Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Central to this endeavor is the identification and utilization of versatile chemical scaffolds that offer multiple points for chemical elaboration. 4-Amino-3-hydroxybenzonitrile, a seemingly simple aromatic molecule, emerges as a compound of significant interest for researchers, scientists, and drug development professionals. Its unique trifunctional arrangement—an amino group, a hydroxyl group, and a nitrile moiety on a benzene ring—provides a rich chemical canvas for the synthesis of a diverse array of heterocyclic compounds with promising biological activities.

This technical guide provides an in-depth exploration of the potential research applications of this compound (CAS No: 55586-26-0). We will delve into its chemical properties, explore its synthetic utility in constructing key heterocyclic systems, and examine its role as a precursor to potent inhibitors of critical biological targets, including farnesyltransferase and 5-lipoxygenase. Furthermore, we will discuss the antimicrobial potential of its derivatives. This guide is designed to be a comprehensive resource, offering not only a theoretical framework but also practical insights and detailed methodologies to empower researchers in their quest for novel therapeutic agents.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and drug design. This compound is a solid at room temperature with a molecular formula of C₇H₆N₂O and a molecular weight of 134.14 g/mol .[1][2] The strategic placement of the amino, hydroxyl, and nitrile groups on the aromatic ring dictates its reactivity and potential for forming diverse chemical bonds.

| Property | Value |

| CAS Number | 55586-26-0 |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol [1][2] |

| IUPAC Name | This compound[1][2] |

| SMILES | C1=CC(=C(C=C1C#N)O)N[1][2] |

| InChI Key | HKZPOGZBKIWMPO-UHFFFAOYSA-N[1][2] |

| Appearance | Solid |

The presence of both a hydrogen bond donor (amino and hydroxyl groups) and a hydrogen bond acceptor (nitrile group and the nitrogen and oxygen atoms) suggests that molecules derived from this scaffold have the potential for strong and specific interactions with biological targets.

Synthetic Utility: A Gateway to Privileged Heterocyclic Scaffolds

The true potential of this compound lies in its utility as a versatile precursor for the synthesis of a variety of heterocyclic compounds, most notably benzoxazoles. The ortho-positioning of the amino and hydroxyl groups provides an ideal setup for cyclization reactions with various electrophilic partners.

Application in the Synthesis of 2-Aryl-6-cyanobenzoxazoles

Benzoxazoles are a class of heterocyclic compounds that are prevalent in many biologically active molecules, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The condensation of this compound with aromatic aldehydes offers a direct and efficient route to 2-aryl-6-cyanobenzoxazoles.

The general reaction involves the formation of a Schiff base intermediate through the reaction of the amino group of this compound with the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzoxazole ring system.

Experimental Protocol: Synthesis of 2-Aryl-6-cyanobenzoxazoles

The following is a detailed, step-by-step methodology for the synthesis of 2-aryl-6-cyanobenzoxazoles, adapted from established procedures for similar 2-aminophenol derivatives. This protocol is provided as a robust starting point for researchers, with the understanding that optimization of reaction conditions may be necessary for specific aromatic aldehydes.

Materials:

-

This compound

-